SBI-0640756
Description
Historical Development and Identification of SBI-0640756 as a Research Compound
This compound, also known as SBI-756, was identified and characterized through dedicated research efforts as a small molecule inhibitor. escholarship.orgsciencedaily.com Developed by the Sanford Burnham Prebys Medical Discovery Institute, its discovery was the result of a seven-year endeavor to create a compound that could specifically target a key component of the cell's protein synthesis machinery. sciencedaily.compatsnap.com This work led to the identification of this compound as a molecule that binds to the eukaryotic translation initiation factor 4G1 (eIF4G1), a critical scaffolding protein. escholarship.orgpatsnap.com Its development provided researchers with a novel tool to probe the intricacies of translation initiation and its role in disease, particularly in cancers that have developed resistance to other therapies. nih.govaacrjournals.org
Rationale for Investigating Eukaryotic Translation Initiation Factor (eIF) Complex Modulators
The eukaryotic translation initiation factor (eIF) complex, particularly the eIF4F complex, plays a pivotal role in the initiation of protein synthesis. nih.govmdpi.com This complex is responsible for recruiting ribosomes to messenger RNA (mRNA), a critical step for the translation of genetic code into proteins. aacrjournals.orgpnas.org In many cancers, the eIF4F complex is hyperactivated, leading to the increased production of proteins that promote cell growth, proliferation, and survival. nih.govaacrjournals.org This makes the eIF4F complex an attractive target for cancer therapy. oncotarget.com
The eIF4F complex consists of three main proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein that brings the components together. frontiersin.org Dysregulation of these factors is linked to the development and progression of various cancers. aacrjournals.orgfrontiersin.org For instance, elevated levels of eIF4F components can stimulate the translation of mRNAs that encode for cancer-promoting proteins. nih.gov This has been associated with resistance to targeted therapies, such as BRAF and MEK inhibitors in melanoma. nih.govaacrjournals.org Therefore, developing inhibitors that disrupt the eIF4F complex offers a promising strategy to counteract cancer growth and overcome drug resistance. nih.govnih.gov
Overview of this compound's Role as a First-in-Class Inhibitor in Preclinical Models
This compound is distinguished as a first-in-class inhibitor because it was the first to successfully target eIF4G1, a specific component of the eIF4F complex. sciencedaily.comnih.gov Its unique mechanism involves binding to the MA3 domain of eIF4G1, which disrupts the assembly of the eIF4F complex. biorxiv.org A key feature of this compound is its ability to impair the eIF4F complex assembly independently of the mTOR signaling pathway, a pathway that is often targeted by other cancer drugs. nih.govnih.gov
In preclinical studies, this compound has demonstrated significant potential. It has been shown to attenuate the growth of melanoma cells, including those that are resistant to BRAF inhibitors. nih.govnih.gov Research has shown that this compound can inhibit the growth of melanomas with various mutations, such as NRAS, BRAF, and NF1, both in cell cultures and in animal models. nih.govnih.gov For example, in a preclinical mouse model, this compound delayed the onset and reduced the incidence of melanomas. genomenon.com Furthermore, when combined with a BRAF inhibitor, it was effective in preventing the formation of tumors that are resistant to BRAF inhibitors. nih.govaacrjournals.org
Beyond melanoma, the potential of this compound has been explored in other cancers. Studies have shown its effectiveness in B-cell lymphoma, particularly when used in combination with other targeted therapies like the BCL-2 inhibitor venetoclax (B612062). patsnap.combiorxiv.org It has also been found to sensitize diffuse large B-cell lymphoma (DLBCL) cells to apoptosis. patsnap.comresearchgate.net More recent research has indicated its ability to promote anti-tumor immunity in preclinical models of pancreatic cancer. biorxiv.org
The table below summarizes the key preclinical findings for this compound across different cancer models.
| Cancer Model | Key Findings | Citations |
| Melanoma | Attenuates growth of BRAF-resistant and BRAF-independent melanomas. nih.govnih.gov | nih.govnih.gov |
| Inhibits growth of NRAS, BRAF, and NF1 mutant melanomas in vitro. nih.govnih.gov | nih.govnih.gov | |
| Delays onset and reduces incidence of Nras/Ink4a melanomas in vivo. nih.govgenomenon.com | nih.govgenomenon.com | |
| In combination with a BRAF inhibitor, attenuates the formation of BRAFi-resistant tumors. nih.gov | nih.gov | |
| B-Cell Lymphoma | Synergizes with venetoclax to induce apoptosis in vitro and enhances its efficacy in vivo. patsnap.com | patsnap.com |
| Prostate Cancer | Attenuates tumor progression and immunosuppressive activity in a preclinical model. patsnap.com | patsnap.com |
These findings underscore the preclinical rationale for further investigation into this compound and its derivatives as potential anti-cancer agents. nih.govnih.gov
Properties
Molecular Formula |
C23H14ClFN2O2 |
|---|---|
Molecular Weight |
404.82 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sbi 0640756
Direct Molecular Target Identification: Eukaryotic Initiation Factor 4 Gamma 1 (eIF4G1)
SBI-0640756 has been identified as a first-in-class inhibitor that directly targets Eukaryotic Initiation Factor 4 Gamma 1 (eIF4G1). eIF4G1 is a large scaffolding protein that plays a central role in the assembly and function of the eIF4F complex.
Binding Characteristics and Specificity to eIF4G1
Research indicates that this compound is a small molecule inhibitor capable of binding to eIF4G1. This binding leads to the disruption of the interaction between eIF4G1 and eIF4E, a critical step in eIF4F complex formation. Studies have shown that this compound can disrupt this interaction at nanomolar concentrations.
Role of the eIF4G1 MA3 Domain in this compound Interaction
The MA3 domain of eIF4G1 has been specifically identified as a target of this compound. This discovery was significant, as it guided further investigations into small molecules that directly target this domain. Experimental evidence, such as that from melanoma cells expressing a mutant form of the 4G1-MA3 domain, demonstrated polysome profiles resembling those observed in cells treated with SBI-756, supporting the functional importance of this domain in the compound's mechanism. Molecular modeling studies have proposed a binding mode for SBI-756 within the MA3 domain, detailing specific ligand-protein interactions, including hydrophobic contacts and hydrogen bonds.
Disruption of the Eukaryotic Translation Initiation Factor 4F (eIF4F) Complex Assembly
The primary cellular mechanism of action of this compound is the disruption of the eukaryotic translation initiation factor 4F (eIF4F) complex assembly. The eIF4F complex, composed of eIF4E, eIF4A, and eIF4G, is essential for the initiation of cap-dependent protein synthesis by recruiting mRNA to the ribosome.
Prevention of eIF4E-eIF4G Association
This compound effectively prevents the association between eIF4E and eIF4G1. This disruption of the eIF4E-eIF4G interaction is a direct consequence of this compound targeting eIF4G1. Experimental techniques such as Proximity Ligation Assay (PLA) have confirmed that SBI-756 treatment inhibits the association of eIF4E and eIF4G in intact cells. Furthermore, dual luciferase assays have shown a dose-dependent decrease in cap-dependent translation upon treatment with SBI-756, providing functional validation of the disrupted eIF4E-eIF4G interaction. m7GTP-agarose pull-down assays, which are used to isolate the eIF4F complex, have demonstrated that SBI-756 leads to the dose-dependent dissociation of eIF4G1 from eIF4E.
Independence from mTOR Signaling in eIF4F Complex Disruption
A significant characteristic of this compound is its ability to impair eIF4F complex assembly independently of the mTOR signaling pathway. This distinguishes this compound from many other inhibitors that influence translation initiation through the mTOR pathway, which regulates the activity of 4E-BPs. Although SBI-756 has been reported to also suppress AKT/mTORC1 signaling, its primary effect on eIF4F assembly is direct and does not rely on mTOR inhibition. Studies utilizing 4E-BP1/2 double knock-out (DKO) mouse embryonic fibroblasts (MEFs), where mTOR inhibition does not impact eIF4F assembly, have provided strong evidence for this mTOR-independent mechanism. In these cells, SBI-756 effectively reduced the association between eIF4G1 and eIF4E, whereas the mTOR inhibitor torin1 did not. Western blot analyses have corroborated these findings, showing that SBI-756 treatment does not alter the phosphorylation status of key mTOR substrates, further supporting its direct action on the eIF4F complex independent of mTOR.
Impact on 4E-BP1 Sequestration of eIF4E
The disruption of the eIF4F complex by this compound is associated with an observed increase in the binding of the inhibitory protein 4E-BP1 to eIF4E. The 4E-binding proteins (4E-BPs), including 4E-BP1, are known to compete with eIF4G for a common binding site on eIF4E. When 4E-BP1 is bound to eIF4E, it sequesters eIF4E, thereby preventing its interaction with eIF4G and the subsequent formation of the eIF4F complex, leading to reduced cap-dependent translation. The increased binding of 4E-BP1 to eIF4E in the presence of this compound is a consequence of the compound's ability to displace eIF4G1 from eIF4E, making eIF4E more available for binding by 4E-BP1. This effect is similar to that seen with other inhibitors that disrupt the eIF4E:eIF4G interaction.
Modulation of Global Protein Synthesis and Translational Machinery
The primary mechanism of action of this compound involves interfering with the protein synthesis machinery, specifically at the level of translation initiation. This interference leads to a reduction in cap-dependent mRNA translation and alterations in the cellular distribution of ribosomes.
Reduction of Cap-Dependent mRNA Translation
This compound functions as a first-in-class inhibitor that directly targets eIF4G1, a scaffolding protein essential for the formation of the eIF4F complex. nih.govpatsnap.comselleckchem.comtargetmol.com The eIF4F complex, composed of eIF4E, eIF4G, and eIF4A, is crucial for recognizing the 7-methylguanosine (B147621) cap structure found at the 5' end of most eukaryotic mRNAs, thereby facilitating cap-dependent translation initiation. nih.govpatsnap.com
Studies have shown that this compound prevents the association between eIF4E and eIF4G1. patsnap.comescholarship.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.gov This disruption of the eIF4F complex assembly impairs cap-dependent translation. patsnap.comescholarship.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgnih.gov Experimental evidence, including dual luciferase assays, has demonstrated a dose-dependent reduction in cap-dependent translation following treatment with SBI-756. researchgate.netresearchgate.netaacrjournals.org
Notably, this compound impairs eIF4F complex assembly independently of the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govpatsnap.comescholarship.orgnih.gov This is a distinct characteristic compared to mTOR inhibitors, which disrupt the eIF4F complex indirectly through the activation of 4E-binding proteins (4E-BPs). nih.govtargetmol.com this compound has been shown to reduce eIF4G1:eIF4E association even in cells lacking 4E-BP1/2, where mTOR inhibition does not affect eIF4F assembly. nih.govtargetmol.com This indicates a direct targeting of eIF4G1 by this compound. nih.govbiorxiv.orgbiorxiv.org
Alterations in Polysome and Monosome Profiles
The inhibition of translation initiation by this compound leads to characteristic changes in the distribution of ribosomes on mRNA molecules, which can be observed through polysome profiling. Polysomes represent actively translating ribosomes bound to a single mRNA molecule, while monosomes represent single ribosomes.
Treatment with SBI-756 results in a reduction in the proportion of mRNA associated with heavy polysomes and a corresponding increase in the abundance of monosomes. researchgate.netresearchgate.netaacrjournals.orgnih.govfrontiersin.org This shift in the polysome-to-monosome ratio is indicative of a general suppression of translation initiation, consistent with the compound's mechanism of disrupting the eIF4F complex. researchgate.netresearchgate.netaacrjournals.orgfrontiersin.org This alteration in polysome profiles reflects a decrease in the number of ribosomes actively translating mRNA molecules.
Data illustrating the effect of SBI-756 on polysome profiles:
| Treatment | Polysome/Monosome Ratio (Relative) | Observation | Source |
| Vehicle | High | Actively translating ribosomes (polysomes) | researchgate.netresearchgate.netaacrjournals.orgnih.govfrontiersin.org |
| SBI-756 | Low | Reduced polysomes, increased monosomes | researchgate.netresearchgate.netaacrjournals.orgnih.govfrontiersin.org |
This data table summarizes the observed effect of SBI-756 on the distribution of ribosomes, highlighting the impact on global translation initiation.
Influence on Downstream Signaling Pathways and Cellular Processes
Beyond its direct effects on the translational machinery, this compound has been observed to influence several downstream signaling pathways and cellular processes that are critical for cell survival, proliferation, and response to stress.
Effects on AKT and NF-κB Signaling
Research indicates that this compound suppresses both the AKT and NF-κB signaling pathways. nih.govpatsnap.comselleckchem.comtargetmol.comresearchgate.netaacrjournals.orgmedchemexpress.com The AKT pathway is a key regulator of cell growth, survival, and metabolism, while the NF-κB pathway plays a crucial role in inflammatory responses, immunity, and cell survival.
Studies have shown that this compound inhibits AKT/mTORC1 activity. targetmol.commedchemexpress.com However, investigations with small molecule derivatives of this compound have revealed that it is possible to retain the inhibitory effect on eIF4F complex formation and anti-proliferative activity while minimizing the effects on AKT and NF-κB signaling. nih.govpatsnap.com This suggests that the primary mechanism by which this compound exerts its effects is through the disruption of the eIF4F complex, although it also influences these other pathways.
Data on the effect of SBI-756 on key signaling proteins:
| Protein Target | Effect of SBI-756 Treatment | Source |
| p-AKT | Decreased levels | nih.govtargetmol.commedchemexpress.com |
| p-IκB | Decreased levels | targetmol.com |
| p-4E-BP1 | Decreased phosphorylation | nih.govtargetmol.com |
| p-mTOR | Decreased levels | targetmol.com |
| p-p70S6K | Decreased levels | targetmol.com |
This table summarizes the observed effects of SBI-756 on the phosphorylation status of key proteins in the AKT and mTOR signaling pathways, indicating their suppression.
Engagement of DNA Damage and Cell Cycle Regulatory Factors
Analysis of gene expression patterns in cells treated with SBI-756 has revealed a prominent engagement of genes related to DNA damage and cell cycle regulation. nih.govaacrjournals.orgronailab.netnih.gov These pathways are intrinsically linked, as the cell cycle is tightly controlled to ensure that DNA damage is repaired before cell division occurs.
SBI-756 treatment elicits gene expression signatures that include factors involved in the DNA damage response and cell cycle checkpoint control. nih.govronailab.net Mutations in genes within these pathways have been observed to confer resistance to SBI-756 in melanoma cells. nih.govronailab.net
Specific findings from gene expression analysis include higher expression levels of genes involved in the DNA damage response, ATM signaling, and CHK-mediated cell cycle checkpoint control in SBI-756 resistant cells. nih.gov Conversely, genes associated with G2/M cell cycle checkpoint control and key cell cycle regulatory proteins, such as CDKN1A, CDKN2A, and RB1, showed lower expression in resistant lines. nih.gov This suggests that resistance to this compound may involve alterations in the cell's ability to regulate the cell cycle and respond to DNA damage. nih.gov
Data on gene expression changes in SBI-756 resistant cells:
| Pathway/Factor | Expression Level in Resistant Cells (Relative to Sensitive) | Source |
| DNA Damage Response | Higher | nih.gov |
| ATM Signaling | Higher | nih.gov |
| CHK-mediated Cell Cycle Checkpoint | Higher | nih.gov |
| G2/M Cell Cycle Checkpoint Control | Lower | nih.gov |
| CDKN1A, CDKN2A, RB1 (Cell Cycle Regulators) | Lower | nih.gov |
This table highlights the differential gene expression observed in cells resistant to SBI-756, indicating the involvement of DNA damage and cell cycle regulatory pathways in the resistance mechanism.
Preclinical Biological Activity of Sbi 0640756 in Disease Models
Efficacy in In Vitro Cancer Models
SBI-0640756 has demonstrated notable anti-cancer activity across a range of in vitro cancer models. As an inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1), it disrupts the formation of the eIF4F complex, a key component in the initiation of protein synthesis. patsnap.comnih.govselleckchem.com This mechanism of action has proven effective in inhibiting the proliferation of various cancer cell lines.
Inhibition of Melanoma Cell Line Proliferation
This compound has shown significant inhibitory effects on the proliferation of human melanoma cell lines. selleckchem.commedchemexpress.com The compound disrupts the eIF4F complex in both parental and BRAF inhibitor-resistant melanoma cells. medchemexpress.com
A key area of investigation has been the activity of this compound in melanoma models that have developed resistance to BRAF inhibitors (BRAFi), a common challenge in melanoma treatment. nih.govnih.gov Research has shown that this compound can attenuate the growth of BRAFi-resistant and BRAF-independent melanomas. nih.govnih.govaacrjournals.org This is achieved by impairing the assembly of the eIF4F complex, a process that occurs independently of the mTOR pathway. nih.govselleckchem.com
Studies have demonstrated that melanoma cells with acquired resistance to BRAF inhibitors remain sensitive to this compound. mdpi.com For instance, A375 melanoma cells that became resistant to BRAF inhibitors showed comparable sensitivity to this compound as the original, non-resistant parental cell line. mdpi.com The combination of this compound with a BRAF inhibitor has been shown to effectively reduce the formation of BRAFi-resistant tumors in preclinical models. nih.gov
| Cell Line | Mutation Status | This compound Activity | Reference |
| BRAFi-Resistant Melanoma | BRAF-mutant | Attenuates growth | nih.govnih.govaacrjournals.org |
| A375 (BRAFi-Resistant) | BRAF V600E | Comparable sensitivity to parental | mdpi.com |
In addition to its efficacy in BRAF-mutant melanoma, this compound has demonstrated inhibitory activity against melanoma cell lines with other genetic mutations, specifically those with NRAS and NF1 mutations. nih.govnih.govabmole.com The compound has been shown to inhibit the growth of NRAS-mutant, BRAF-mutant, and NF1-mutant melanomas in vitro. nih.govselleckchem.com This broad activity highlights its potential to treat melanomas that are not responsive to BRAF-targeted therapies. nih.govnih.gov
| Cell Line | Mutation Status | This compound Activity | Reference |
| Melanoma | NRAS-mutant | Inhibits growth | nih.govselleckchem.comabmole.com |
| Melanoma | NF1-mutant | Inhibits growth | nih.govselleckchem.comabmole.com |
Activity in BRAF-Resistant Melanoma Models
Activity in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Models
The preclinical efficacy of this compound extends beyond melanoma to hematological malignancies such as Diffuse Large B-Cell Lymphoma (DLBCL). biorxiv.orgaacrjournals.org Research indicates that this compound can sensitize DLBCL cells to other therapeutic agents. aacrjournals.orgresearchgate.net
In in vitro studies, treatment of DLBCL cells with this compound in combination with the BCL2 inhibitor venetoclax (B612062) resulted in a synergistic induction of apoptosis. patsnap.comworldscientific.com This effect was observed even in DLBCL cells that are resistant to mTOR kinase inhibitors. patsnap.com Specifically, in VAL lymphoma cells lacking 4E-BP1, which are insensitive to mTOR kinase inhibitors, this compound demonstrated the ability to reduce cell viability. aacrjournals.orgresearchgate.net The mechanism involves the prevention of the eIF4E-eIF4G1 association, which is crucial for cap-dependent translation, without affecting the phosphorylation of mTOR substrates. patsnap.com
Activity in Pancreatic Cancer Models
Recent preclinical studies have also explored the activity of this compound in pancreatic cancer models. biorxiv.orgnih.gov These studies suggest that this compound can attenuate the growth of pancreatic tumors. biorxiv.org Furthermore, the compound has been shown to inhibit the growth of pancreatic ductal adenocarcinoma (PDAC) cells in a concentration-dependent manner. nih.gov
Efficacy in In Vivo Preclinical Disease Models
The anti-tumor effects of this compound have also been evaluated in in vivo preclinical models, providing further evidence of its therapeutic potential.
In the context of DLBCL, in vivo studies have shown that this compound enhances the efficacy of venetoclax. patsnap.com Similarly, in a castration-resistant prostate cancer xenograft model, inhibition of eIF4G1 by this compound attenuated tumor progression.
Recent in vivo studies in an orthotopic pancreatic cancer model using KPC cell-derived allografts demonstrated that this compound significantly suppressed tumor growth and extended survival in immunocompetent mice. nih.gov
| Disease Model | In Vivo Effect of this compound | Reference |
| Nras/Ink4a Melanoma Mouse Model | Delayed tumor onset and reduced incidence | nih.govselleckchem.comnih.gov |
| A375 Melanoma Xenograft | Suppressed tumor growth (in combination with BRAFi) | medchemexpress.comcaymanchem.com |
| DLBCL Xenograft | Enhanced efficacy of venetoclax | patsnap.com |
| Castration-Resistant Prostate Cancer Xenograft | Attenuated tumor progression | |
| Pancreatic Cancer Allograft (KPC) | Suppressed tumor growth and extended survival | nih.gov |
Attenuation of Melanoma Development and Progression in Murine Models
This compound has shown significant activity in preclinical melanoma models, particularly those that are BRAF-independent or have developed resistance to BRAF inhibitors (BRAFi). nih.govnih.govronailab.net The compound effectively inhibits the growth of melanoma cell lines with NRAS, BRAF, and NF1 mutations in vitro. selleckchem.comnih.govronailab.netnih.gov Its mechanism of action, which involves the suppression of the eIF4F complex, also leads to the downstream suppression of AKT and NF-κB signaling pathways. nih.govselleckchem.commedchemexpress.com
The efficacy of this compound was also evaluated in human melanoma xenograft models. nih.govcaymanchem.com In studies using immunodeficient mice bearing tumors derived from the human A375 melanoma cell line (which has a BRAF V600E mutation), the combination of this compound with a BRAF inhibitor potently suppressed the growth of established tumors. caymanchem.commedchemexpress.combiomol.com This combination therapy was effective in attenuating the formation of BRAFi-resistant tumors and preventing the regrowth of tumors. nih.govronailab.netmedchemexpress.com
| Model Type | Specific Model | Key Findings | References |
|---|---|---|---|
| Genetic Murine Model | NrasQ61K/Ink4a–/– | Delayed tumor onset and reduced tumor incidence by 50%. | nih.govcaymanchem.combiomol.commedchemexpress.com |
| Xenograft Model | A375 Human Melanoma | In combination with a BRAF inhibitor, attenuated the formation of BRAFi-resistant tumors and suppressed tumor growth. | nih.govcaymanchem.commedchemexpress.combiomol.com |
Genetic Nras/Ink4a Melanoma Models
Effects on DLBCL Progression in Preclinical Models
The therapeutic potential of this compound extends to hematologic malignancies, with significant findings in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL). biorxiv.orgworldscientific.com Research has focused on its ability to sensitize lymphoma cells to other targeted therapies. patsnap.comnih.govresearchgate.net
In both in vitro and in vivo models of DLBCL and Mantle Cell Lymphoma (MCL), treatment with this compound in combination with the BCL2 inhibitor venetoclax resulted in a synergistic induction of apoptosis. patsnap.comnih.govworldscientific.com This combination proved effective in enhancing the efficacy of venetoclax. patsnap.comnih.gov Notably, this compound was able to sensitize DLBCL cells that were resistant to mTOR kinase inhibitors (TOR-KI) to venetoclax, including cells that lack the eIF4E-binding protein 1 (4E-BP1). patsnap.comnih.govresearchgate.net
| Model Type | Cancer Type | Key Findings | References |
|---|---|---|---|
| In Vitro & In Vivo Preclinical Models | DLBCL and MCL | Synergized with venetoclax to induce apoptosis and enhanced venetoclax efficacy. | patsnap.comnih.govworldscientific.com |
| TOR-KI-Resistant DLBCL Cells (lacking 4E-BP1) | DLBCL | Sensitized resistant cells to venetoclax. | patsnap.comnih.govresearchgate.net |
| Lymphoma Cells | DLBCL | Prevented eIF4E-eIF4G1 association and selectively reduced translation of mRNAs for ribosomal proteins. | patsnap.comnih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Medicinal Chemistry of Sbi 0640756 and Analogs
Development of SBI-0640756 from Predecessor Compounds (e.g., BI-69A11)
This compound (also known as SBI-756) was developed through a medicinal chemistry effort aimed at improving the biophysical properties of its predecessor, BI-69A11. nih.govresearchgate.net BI-69A11 was initially identified as an inhibitor of both AKT and NF-κB signaling pathways and demonstrated efficacy in reducing melanoma development and progression in preclinical models. nih.gov However, the need for enhanced pharmacokinetic characteristics prompted the synthesis and screening of over 60 analogs of BI-69A11. nih.gov
This iterative structure-activity relationship (SAR) process involved modifications to various regions of the BI-69A11 scaffold, including its linker and aryl groups. nih.gov Through this comprehensive analog synthesis, this compound emerged as a lead compound, retaining the biological activities of BI-69A11 while exhibiting significantly improved biophysical properties. nih.govresearchgate.net Notably, this compound demonstrated a 60-fold increase in aqueous solubility and up to a 100-fold improvement in permeability compared to its parent compound. nih.gov Further characterization revealed that this compound directly targets the eukaryotic translation initiation factor 4G1 (eIF4G1), a key component of the eIF4F complex, thereby disrupting its assembly. nih.govnih.gov While the parent compound BI-69A11 also inhibits the eIF4F complex, this compound was found to be more potent in this regard. nih.gov
Identification of Key Pharmacophoric Elements for eIF4F Disruption
The development of this compound and its analogs has provided insights into the key structural features required for disrupting the eIF4F complex. This compound is a first-in-class inhibitor that directly targets eIF4G1, a large scaffolding protein, to impair the assembly of the eIF4F complex. nih.govnih.govselleckchem.com This mechanism is distinct from other inhibitors that might target eIF4E or the mTOR pathway. nih.govescholarship.org
The chemical structure of this compound, (E)-6-chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one, contains several key elements. caymanchem.com The iterative SAR studies that led to this compound from BI-69A11 involved modifications to the linker, aryl groups, and the benzimidazole (B57391) ring of the parent compound. nih.gov This suggests that the spatial arrangement and electronic properties of the substituted quinolinone core are crucial for its interaction with eIF4G1 and subsequent disruption of the eIF4F complex. The ability of this compound to effectively dissociate eIF4G1 from eIF4E in a dose-dependent manner underscores the importance of its specific chemical architecture for this biological activity. nih.gov
Design and Synthesis of Derivatives with Differentiated Mechanistic Profiles
Following the characterization of this compound, further research focused on designing and synthesizing derivatives with more selective mechanisms of action. nih.govnih.gov While this compound effectively disrupts the eIF4F complex, it also exhibits inhibitory effects on AKT and NF-κB signaling pathways. nih.govselleckchem.comsigmaaldrich.com To delineate the primary mechanism responsible for its anti-melanoma activity, analogs were developed to separate these functions. nih.gov
A key objective in the derivatization of this compound was to create analogs that retained potent eIF4F inhibitory activity but had diminished effects on the AKT and NF-κB signaling pathways. nih.govmedchemexpress.com This effort led to the identification of compounds like SBI-755199. nih.gov
SBI-755199 was found to be as effective as this compound in inducing melanoma cell death. nih.gov Crucially, this analog exhibited reduced inhibition of AKT, TSC2, PRAS40 (also known as AKT1S1), and NF-κB activity. nih.gov Despite this reduced activity against these other signaling pathways, SBI-755199 maintained its effective inhibition of mRNA translation by disrupting the eIF4F complex. nih.gov This was confirmed using a bicistronic reporter assay, which measures both cap-dependent (eIF4G1-dependent) and IRES-mediated (eIF4G1-independent) translation. nih.gov The ability of derivatives like SBI-755199 to uncouple eIF4F disruption from AKT/NF-κB inhibition provides strong evidence that the primary antitumor effect of this class of compounds is mediated through the targeting of the eIF4F complex. nih.gov
Optimization of Biophysical Properties for In Vivo Research
A significant driver for the development of this compound from its predecessor, BI-69A11, was the need for improved biophysical properties suitable for in vivo studies. nih.govresearchgate.net The optimization process, which involved the synthesis of over 60 analogs, successfully yielded compounds with enhanced pharmacokinetics. nih.gov
This compound and another analog, SBI-726, were selected from a final pool of four candidates due to their superior characteristics. nih.gov These compounds demonstrated a remarkable 60-fold improvement in aqueous solubility and up to a 100-fold increase in permeability compared to BI-69A11. nih.gov These optimized properties contributed to a favorable pharmacokinetic profile, which is essential for achieving effective drug concentrations in animal models. nih.gov The improved solubility and permeability of this compound were critical for its advancement into in vivo testing, where it demonstrated the ability to delay the onset and reduce the incidence of melanoma in a mouse model. nih.gov Despite these improvements, the biophysical properties of this compound were still considered suboptimal, which has prompted the development of a new generation of eIF4G1 inhibitors. biorxiv.orgbiorxiv.org
Advanced Research Methodologies and Translational Research Paradigms Utilizing Sbi 0640756
Target Validation Techniques
Identifying the specific protein targets of a compound is fundamental to understanding its mechanism of action. For SBI-0640756, techniques such as GC-MS/MS and Proximity Ligation Assay have been employed to validate its interaction with eIF4G1.
GC-MS/MS for Protein Interaction Analysis
Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) has been utilized in studies involving this compound to identify proteins that interact with the compound. In one study, GC-MS/MS was performed using a biotinylated derivative of SBI-756 (BI-69A11) to pull down interacting proteins. Among the proteins that specifically bound and were outcompeted by excess soluble compound, eIF4G1 was identified. nih.gov This finding supports eIF4G1 as a direct target of this compound. nih.gov
Proximity Ligation Assay (PLA) for Protein-Protein Interaction
Proximity Ligation Assay (PLA) is a technique used to detect and visualize protein-protein interactions in situ within intact cells. sigmaaldrich.combiorxiv.org This method has been applied to demonstrate that SBI-756 treatment prevents the association between eIF4E and eIF4G1. researchgate.netescholarship.orgaacrjournals.orgresearchgate.net Studies using PLA in lymphoma cells, such as OCI-LY1, showed that SBI-756 treatment reduced the interaction between eIF4E and eIF4G1 in a dose-dependent manner. escholarship.orgresearchgate.net This provides direct evidence that this compound disrupts the eIF4F complex by interfering with the binding of eIF4E to eIF4G1. researchgate.netescholarship.orgaacrjournals.orgresearchgate.net
Table 1: Effect of SBI-756 on eIF4E:eIF4G1 Interaction in OCI-LY1 Cells (Representative Data)
| Treatment (4h) | Relative eIF4E:eIF4G1 Interaction (Normalized to DMSO) |
| DMSO (Vehicle) | 1.00 |
| MLN0128 (100 nM) | Reduced signal |
| Rapamycin (B549165) (10 nM) | No significant effect |
| SBI-756 (250 nM) | Reduced signal |
| SBI-756 (500 nM) | Significantly reduced signal (approx. 76% reduction) researchgate.net |
| SBI-756 (750 nM) | Reduced signal |
Note: Data is representative and based on qualitative descriptions and quantified reduction reported in cited studies. researchgate.net
Functional Assays for Translation Inhibition
To assess the functional consequences of this compound's interaction with eIF4G1, various assays are used to measure its impact on protein translation. These assays help to determine whether the compound inhibits translation and to differentiate between cap-dependent and cap-independent mechanisms.
Bi-cistronic Constructs for eIF4G1-Dependent Translation Assessment
Bi-cistronic constructs are engineered genetic reporters containing two different reporter genes separated by an Internal Ribosomal Entry Site (IRES). aai.orgresearchgate.net This design allows for the simultaneous measurement of cap-dependent translation (typically the first cistron) and IRES-driven, cap-independent translation (the second cistron). aai.orgresearchgate.net By using such constructs, researchers can assess the selective effect of compounds like this compound on eIF4G1-dependent translation. Studies have utilized bi-cistronic constructs to demonstrate that SBI-756 effectively inhibits mRNA translation, specifically impacting eIF4G1-dependent processes. nih.gov An analog of SBI-756, SBI-755199, was also shown to retain effective inhibition of mRNA translation using this method. nih.gov
Dual Luciferase Assays for Cap-Dependent Translation
Dual luciferase assays are a common method utilizing bi-cistronic constructs where Renilla and Firefly luciferases serve as the two reporter proteins. researchgate.netaai.orgdoi.org The ratio of the two luciferase activities provides a measure of the relative rates of cap-dependent and cap-independent translation. researchgate.netaai.orgdoi.org Dual luciferase assays have validated that SBI-756 treatment leads to a dose-dependent reduction in cap-dependent translation. researchgate.netaacrjournals.orgresearchgate.net This indicates that this compound specifically interferes with the translation initiation process that relies on the mRNA cap structure and the eIF4F complex. researchgate.netaacrjournals.orgresearchgate.net
Table 2: Effect of SBI-756 on Cap-Dependent Translation in Lymphoma Cells (Representative Data)
| Cell Line | SBI-756 Concentration Range | Effect on Cap-Dependent Translation (Relative Renilla/Firefly Ratio) |
| OCI-LY1 | 100 – 500 nM | Dose-dependent reduction researchgate.netescholarship.org |
| Mino1 | 100 – 500 nM | Dose-dependent reduction researchgate.netescholarship.org |
| OCI-LY8 | Not specified within range | Reduction observed researchgate.netescholarship.org |
| SU-DHL6 | Not specified within range | Reduction observed researchgate.netescholarship.org |
| MAVER1 | Not specified within range | Reduction observed escholarship.org |
Note: Data is representative and based on reported observations in cited studies. researchgate.netescholarship.org
Polysome Profiling Analysis
Table 3: Observed Effects of SBI-756 Treatment on Polysome Profiles
| Observation | Interpretation | Supporting Citations |
| Reduced polysome formation | Inhibition of translation initiation | researchgate.netaacrjournals.org |
| Increased monosome abundance | Fewer ribosomes initiating translation | researchgate.netaacrjournals.org |
| Selective reduction in translation efficiency of specific mRNAs (e.g., ribosomal proteins, translation factors) | Differential impact on mRNA translation | escholarship.orgpatsnap.com |
| Resemblance of polysome profiles in MA3 mutant cells to SBI-756 treated cells | Link between eIF4G1 MA3 domain targeting and translation inhibition | biorxiv.orgresearchgate.net |
Gene Expression and Proteomic Profiling
Studies utilizing this compound have incorporated gene expression and proteomic profiling to understand the molecular impact of this compound on cellular pathways. These methodologies provide insights into how this compound influences the transcriptome and proteome, revealing affected biological processes and potential mechanisms of action.
Analysis of Gene Expression Signature Patterns
Analysis of gene expression signature patterns elicited by this compound has revealed prominent effects on DNA damage and cell cycle regulatory factors. nih.govlabmedica.comaacrjournals.org Mutations in melanoma cells affecting these pathways have been associated with conferring resistance to the drug. nih.govlabmedica.comaacrjournals.org SBI-756 treatment has been shown to promote a gene expression signature that resembles the signature caused by genetic ablation of eIF4G1. Analysis of genetic alterations in melanoma cells resistant to SBI-756 identified genes linked to the cell cycle and DNA repair, which are considered hallmarks of eIF4G1 inhibition.
Western Blot Analyses for Pathway Modulation
Western blot analysis has been employed to confirm the dose-dependent inhibitory effects of this compound on specific proteins and to assess pathway modulation. nih.gov These analyses have shown a decrease in 4E-BP1 phosphorylation in certain cell lines, such as UACC903 and A375, following treatment with SBI-756. nih.gov Western blot analyses have also confirmed that SBI-756 treatment did not alter the phosphorylation of mTOR substrates, indicating that the compound's effect is specific to preventing the interaction between eIF4E and eIF4G1. researchgate.netresearchgate.netaacrjournals.orgpatsnap.com This suggests a selective inhibition of the eIF4E-eIF4G1 association. researchgate.netaacrjournals.org
Establishment of Cell-Based Assays for Compound Evaluation
Cell-based assays have been established and utilized for the evaluation of this compound and its derivatives. labmedica.comglpbio.comfrontiersin.org These assays are crucial for assessing the compound's effects on cell viability and growth inhibition in various cell lines. For instance, melanoma cell lines such as WM793, Lu1205, WM1346, and WM1366 have been used in cell-based experiments. Cells are typically seeded in multi-well plates, and after allowing them to attach, this compound or its analogs are added at various concentrations. glpbio.com Cell viability is commonly assessed after a specific incubation period, such as 48 or 72 hours, using methods like ATPlite. glpbio.com Cell growth inhibition is calculated as a percentage relative to control (DMSO-treated) wells, and IC50 values are determined from the resulting dose-response curves. glpbio.com These assays have demonstrated the inhibitory effect of this compound on human melanoma cell lines. glpbio.commedchemexpress.com
Mechanisms of Resistance and Combination Strategies in Preclinical Settings with Sbi 0640756
Acquired Resistance Mechanisms to SBI-0640756 in Preclinical Models
Preclinical studies investigating acquired resistance mechanisms to this compound have identified that mutations in melanoma cells affecting DNA damage and cell cycle regulatory pathways were prominent in conferring drug resistance. nih.govaacrjournals.org Analysis of genetic changes in melanoma cells resistant to SBI-756 identified several genes associated with the cell cycle and DNA repair, which are hallmarks of eIF4G1 inhibition. biorxiv.org While one study noted that cells expressing a specific mutant form of eIF4G1 (gRNA-622) did not exhibit eIF4F complex dissociation and continued to respond to SBI-756, suggesting a different underlying resistance mechanism in that context, another form (gRNA-235) showed clear inhibition of eIF4A/eIF4G1 interaction. biorxiv.org
Strategies for Overcoming Resistance to Other Therapeutic Modalities
Disrupting the eIF4F complex with agents like this compound presents an appealing strategy to enhance the effectiveness of existing cancer therapies and circumvent resistance. nih.govaacrjournals.org Elevated eIF4F activity has been linked to resistance to BRAF and MEK-targeted therapies. nih.gov
Synergistic Activity with BRAF Inhibitors in Melanoma Models
Combining this compound with BRAF inhibitors (BRAFi) has shown preclinical efficacy in attenuating the formation of BRAFi-resistant human tumors. nih.govaacrjournals.orgnih.gov SBI-756 impaired eIF4F complex assembly independently of mTOR and attenuated the growth of BRAF-resistant and BRAF-independent melanomas. nih.govnih.gov In vivo studies demonstrated that while treatment with BRAFi alone inhibited the growth of established tumors, tumors in the BRAFi-treated group often resumed growth. nih.gov In contrast, no tumor regrowth was observed in mice treated with the combination of SBI-756 and a BRAFi, suggesting that this combination antagonizes BRAFi-resistant melanoma in vivo. nih.gov
Combination with BCL-2 Inhibitors (e.g., Venetoclax) in Lymphoma Models
Treatment of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cells with SBI-756 synergized with venetoclax (B612062), a BCL-2 inhibitor, to induce apoptosis in vitro and enhanced venetoclax efficacy in vivo. patsnap.com This combination therapy is capable of specifically targeting the translation initiation machinery (eIF4F complex) of B lymphoid cells and sensitizing them to venetoclax. escholarship.org Profound synergistic induction of apoptosis was observed when treating DLBCL cells with sub-micromolar concentrations of SBI-756 in combination with venetoclax, with cell viability reduced even more compared to combination with an mTOR kinase inhibitor. researchgate.net SBI-756 was also found to reduce the viability of VAL lymphoma cells lacking 4E-BP1, which were insensitive to mTOR kinase inhibitor treatment. researchgate.net Mechanistically, SBI-756 treatment prevents eIF4E-eIF4G association in intact lymphoma cells. researchgate.net In TOR-KI-resistant DLBCL cells lacking eIF4E binding protein-1, SBI-756 still sensitized to venetoclax. patsnap.com
Exploration of Combination with MEK Inhibitors
Elevated eIF4F activity has been linked to resistance to MEK-targeted therapies. nih.gov While the provided search results primarily highlight the combination of this compound with BRAF inhibitors in melanoma, the link between eIF4F activity and resistance to MEK inhibitors suggests a potential rationale for exploring combinations of this compound with MEK inhibitors in preclinical settings. nih.gov
Preclinical Evaluation of Combination Efficacy in Disease Models
Preclinical evaluations have demonstrated the efficacy of this compound in combination with other agents in various disease models. In melanoma models, combining SBI-756 with a BRAF inhibitor attenuated the formation of BRAFi-resistant human tumors and potently suppressed the growth of established tumors in immunodeficient mice bearing A375 tumors, preventing tumor regrowth observed with BRAF inhibitor alone. nih.govmedchemexpress.comaacrjournals.org
In lymphoma models, treatment of DLBCL and MCL cells with SBI-756 synergized with venetoclax to induce apoptosis in vitro and enhanced venetoclax efficacy in vivo. patsnap.com This highlights a novel combination for the treatment of aggressive lymphomas, establishing its efficacy and selectivity using preclinical models. patsnap.comresearchgate.net
Recent studies have also revealed SBI-756's ability to promote anti-tumor immunity and attenuate the growth of pancreatic tumors in preclinical models, as well as therapeutic synergy between HnRNP L knockdown and Anti-PD-1 in suppressing xenograft prostate cancer growth, with inhibition of eIF4G1 by this compound attenuating HnRNP L-induced tumor progression and immunosuppressive activity in vivo. patsnap.combiorxiv.org
Here is a summary of preclinical combination study findings:
| Combination Partner | Disease Model(s) | Key Preclinical Finding(s) | Source Index |
| BRAF Inhibitors | Melanoma | Attenuated formation of BRAFi-resistant tumors; Potently suppressed growth of established tumors, prevented regrowth. | nih.govmedchemexpress.comaacrjournals.org |
| BCL-2 Inhibitors (Venetoclax) | Lymphoma | Synergistic induction of apoptosis in vitro; Enhanced venetoclax efficacy in vivo. | patsnap.comresearchgate.net |
| Anti-PD-1 | Prostate Cancer | Attenuated HnRNP L-induced tumor progression and immunosuppressive activity; Therapeutic synergy with HnRNP L knockdown. | patsnap.com |
Broader Biological and Therapeutic Research Potential of Sbi 0640756 Beyond Cancer
Investigation of Lysosomal Homeostasis Modulation
The lysosome is a critical organelle for cellular degradation, recycling, and signaling, and its proper function is essential for maintaining cellular homeostasis. figshare.comscielo.br The mechanism of SBI-0640756, through its targeting of the eIF4F translation complex, is linked to the regulation of lysosomal function through several pathways.
Research indicates a connection between the mTORC1 signaling pathway, which is a major regulator of cell growth and metabolism, and the biogenesis of lysosomes. researchgate.net Specifically, mTORC1 activation can increase the translation of mRNAs that code for endo-lysosomal proteins, a process dependent on the eIF4F complex. researchgate.net Studies have shown that this compound can have an inhibitory effect on mTOR signaling. nih.gov By disrupting the eIF4F complex, this compound may therefore modulate the synthesis of key proteins involved in lysosome function and biogenesis.
Furthermore, the target of this compound, eIF4G1, has been implicated in the suppression of autophagy, a primary lysosome-mediated degradation pathway. pnas.org Autophagy is crucial for clearing damaged organelles and protein aggregates. escholarship.org Inhibition of eIF4G1 could, therefore, influence autophagic flux, which is a key aspect of lysosomal homeostasis. The inhibition of protein synthesis by targeting the eIF4F complex can also alter the trafficking of proteins through the endosomal system to lysosomes for degradation, suggesting another route by which this compound could influence lysosomal load and function. researchgate.net Supporting this line of inquiry, some chemical suppliers categorize this compound under the research area of "Autophagy". targetmol.commedchemexpress.comchemicalbook.com
Role in Cellular Degradation and Protein Turnover Mechanisms
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process for maintaining cellular health and responding to stress. mdpi.com this compound directly impacts this balance by inhibiting the synthesis phase. As a specific inhibitor of eIF4G1, it disrupts the assembly of the eIF4F complex, which is a rate-limiting step for the translation of most cellular mRNAs. caymanchem.comselleckchem.com
This inhibitory action makes this compound a valuable research tool for dissecting the complexities of translational control. scbt.com By selectively reducing the synthesis of proteins, researchers can study the downstream consequences on cellular pathways and the half-life of specific proteins. The inhibition of eIF4F has been shown to preferentially affect the translation of mRNAs with complex 5' untranslated regions (UTRs), which often include proteins involved in cell growth and survival. patsnap.comnih.gov
Research Applications in Lysosome-Related Disorders (Preclinical Models)
Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases caused by defects in lysosomal function, often due to deficient activity of a specific lysosomal enzyme or transporter protein. scielo.brresearchgate.net This leads to the accumulation of undegraded substrates within the lysosome, causing cellular damage that is particularly prevalent in the brain. scielo.br
The potential application of this compound in the context of LSDs is suggested by its fundamental role in protein synthesis. A patent application has listed this compound as an agent that could be used in methods for treating lysosomal storage diseases. google.com The rationale stems from the ability to modulate cellular processes by controlling the translation of specific proteins. For example, in some therapeutic strategies for LSDs, such as gene therapy, controlling the expression levels of a therapeutic enzyme is critical. Research into a gene therapy for Mucopolysaccharidosis type IVB (an LSD) explored using components of the eIF4F complex to enhance the translation of the needed therapeutic enzyme, demonstrating that this complex is a target of interest in the field. researchgate.net While direct preclinical studies of this compound for LSDs are not yet published, its mechanism of action provides a basis for its potential use in preclinical models to study the impact of translational control on the pathophysiology of these disorders. mcgill.ca
| Feature | Description | Source(s) |
| Compound | This compound | caymanchem.commedchemexpress.com |
| Primary Target | Eukaryotic translation initiation factor 4G1 (eIF4G1) | caymanchem.comselleckchem.com |
| Mechanism | Disrupts the eIF4F translation initiation complex | nih.govmedchemexpress.com |
| Potential Application | Treatment of Lysosomal Storage Diseases | google.com |
Research Applications in Neurodegenerative Diseases (Preclinical Models)
A growing body of evidence suggests that dysregulated protein synthesis is a common feature in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. patsnap.comsemanticscholar.orgru.nl This makes the translation initiation machinery, particularly the eIF4F complex, a compelling target for therapeutic investigation.
Inhibitors of translation initiation are proposed as potential therapeutic agents to correct aberrant protein synthesis in these conditions. patsnap.comsemanticscholar.org For instance, a small molecule that inhibits the eIF4E-eIF4G interaction was found to normalize protein synthesis and improve motor deficits in a preclinical neurodegeneration model. ru.nl As this compound directly disrupts the eIF4F complex, it holds potential for similar applications. nih.gov
The relevance of targeting eIF4G1 is further underscored by genetic studies that, although debated, have linked mutations in the EIF4G1 gene to familial Parkinson's disease. genecards.orgresearchgate.net Furthermore, in preclinical models of ischemia, the degradation of eIF4G1 is a key step leading to the inhibition of protein synthesis and subsequent neuronal death. pnas.org This suggests that modulating eIF4G1 activity could be a strategy for neuroprotection. A patent has also identified this compound as a potential agent for developing treatments for neurological diseases, including Alzheimer's and Parkinson's. google.com The compound has also been noted in the context of research into neuroinflammation, a key component of many neurodegenerative conditions. researchgate.netselleckchem.com
| Disease Context | Rationale for this compound Research | Source(s) |
| General Neurodegeneration | Dysregulated protein synthesis is a common pathological feature. | patsnap.comsemanticscholar.orgru.nl |
| Parkinson's Disease | The EIF4G1 gene has been linked to familial forms of the disease. | genecards.orgresearchgate.net |
| Ischemic Brain Injury | eIF4G1 degradation is implicated in neuronal death. | pnas.org |
| Alzheimer's/Huntington's | Proposed as a potential therapeutic agent in patent filings. | google.com |
Future Research Directions and Unanswered Questions Regarding Sbi 0640756
Elucidation of Comprehensive Target Landscape and Off-Target Effects (Mechanistic Research)
A critical area of future investigation is the comprehensive mapping of the molecular targets of SBI-0640756. While eIF4G1 has been identified as its primary target, a deeper understanding of its binding site and potential off-target effects is necessary. nih.govbiorxiv.org Recent studies have pinpointed the MA3 domain of eIF4G1 as the binding site for this compound. biorxiv.orgbiorxiv.org This discovery is pivotal, as it provides a structural basis for its mechanism of action and a platform for the rational design of more specific and potent inhibitors. biorxiv.org
However, this compound has also been observed to suppress AKT and NF-κB signaling pathways. nih.govnih.gov It remains to be fully elucidated whether these effects are a direct consequence of eIF4F disruption or result from interactions with other cellular components. Research has shown that it is possible to develop derivatives of this compound that retain their ability to inhibit the eIF4F complex but have minimal impact on these other signaling pathways, suggesting that these off-target effects can be engineered out. nih.govnih.gov
Key Research Questions:
What is the precise binding mode of this compound to the MA3 domain of eIF4G1?
Are the inhibitory effects on AKT and NF-κB signaling direct or indirect consequences of eIF4F complex disruption?
What other proteins or cellular pathways does this compound interact with?
Development of Next-Generation eIF4G1 Inhibitors with Improved Properties for Research
While this compound has been a valuable research tool, its suboptimal biophysical properties have limited its progression into further clinical development. biorxiv.orgbiorxiv.org This has spurred efforts to create a new generation of eIF4G1 inhibitors with improved characteristics. The identification of the MA3 domain of eIF4G1 as the target of this compound has been instrumental in this endeavor. biorxiv.org
Structure-based drug design and in silico screening have led to the identification of new small molecules, such as M19 and its analog M19-6, that also target the MA3 domain. biorxiv.orgbiorxiv.org These novel compounds have demonstrated the ability to disrupt the eIF4F complex and inhibit the interaction between eIF4G1 and the RNA helicase eIF4A. biorxiv.orgbiorxiv.org M19-6, in particular, has shown efficacy in eliminating melanoma cells, including those resistant to other therapies. biorxiv.org
Future research will focus on optimizing these new lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of O'PROTAC-based EIF4G1 specific degraders also represents a promising strategy to improve the specificity of targeting EIF4G1 in diseases like non-small cell lung cancer. aacrjournals.org
Deeper Understanding of Selective Translational Control by eIF4F Disruption in Diverse Biological Systems
The eIF4F complex does not regulate the translation of all mRNAs equally. aacrjournals.org It preferentially controls the translation of a subset of mRNAs, many of which encode proteins crucial for cell growth, proliferation, and survival, such as oncoproteins and cell cycle regulators. aacrjournals.orgtandfonline.com These mRNAs often possess long, structured 5' untranslated regions (UTRs) that make their translation particularly dependent on the helicase activity of eIF4A, a component of the eIF4F complex. aacrjournals.orgnih.gov
Disruption of the eIF4F complex by inhibitors like this compound leads to a selective reduction in the synthesis of these proteins. patsnap.com For instance, in lymphoma cells, this compound selectively curtails the translation of mRNAs that encode ribosomal proteins and other translation factors. patsnap.com A deeper understanding of which specific mRNAs are most affected by eIF4F inhibition in different cell types and disease states is a critical area for future research. This knowledge will be invaluable for predicting which cancers and other diseases will be most susceptible to this therapeutic approach and for identifying potential biomarkers of response.
Table 1: Factors Influencing Selective mRNA Translation by the eIF4F Complex
| Factor | Description | Reference |
| mRNA 5' UTR Structure | Long and highly structured 5' UTRs, including those with G-quadruplexes, increase dependence on the eIF4A helicase activity of the eIF4F complex. | aacrjournals.orgnih.gov |
| eIF4E Availability | The abundance of the cap-binding protein eIF4E is a rate-limiting step for eIF4F complex assembly and is often dysregulated in cancer. | tandfonline.comnih.gov |
| eIF4G Isoforms | The differential expression and recruitment of eIF4GI and eIF4GII may direct the translation of distinct sets of mRNAs related to survival and differentiation, respectively. | nih.gov |
Expansion of Preclinical Efficacy Studies to a Wider Range of Disease Models
Initial preclinical studies have demonstrated the efficacy of this compound in various cancer models. In melanoma, it has been shown to inhibit the growth of cell lines with NRAS, BRAF, and NF1 mutations and to delay tumor onset in mouse models. nih.govnih.gov Furthermore, it has shown activity against BRAF inhibitor-resistant melanomas. nih.govnih.gov this compound has also demonstrated efficacy in models of B-cell lymphoma, where it sensitizes cells to the BCL2 inhibitor venetoclax (B612062), and in fibrolamellar carcinoma. patsnap.comnih.gov
Future research should expand these preclinical investigations to a broader spectrum of malignancies. Given the fundamental role of the eIF4F complex in protein synthesis, it is plausible that inhibitors like this compound will be effective in other cancers characterized by dysregulated translation. patsnap.com Studies in additional cancer types, including those with a high unmet clinical need, are warranted to explore the full therapeutic potential of this class of drugs.
Integration with Advanced In Vitro and In Vivo Modeling Techniques (e.g., Organoids, Complex Animal Models)
To better predict the clinical efficacy of eIF4G1 inhibitors, future preclinical studies should incorporate more sophisticated and clinically relevant model systems. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, have already been used to demonstrate the activity of this compound in fibrolamellar carcinoma. nih.gov
The use of three-dimensional (3D) organoid cultures derived from patient tumors represents another powerful tool. These models more accurately recapitulate the complex architecture and cellular heterogeneity of human tumors than traditional 2D cell cultures. biorxiv.org The new generation eIF4G1 inhibitor, M19-6, has already shown dose-dependent suppression of melanoma cell proliferation in 3D culture models. biorxiv.org
Furthermore, employing complex, genetically engineered mouse models that more faithfully mimic the development and progression of human cancers will provide a more rigorous platform for evaluating the efficacy and potential resistance mechanisms of eIF4G1 inhibitors.
Mechanistic Interplay with Immune Responses in Preclinical Tumor Models
Emerging evidence suggests a link between the eIF4F complex and the tumor immune microenvironment. Recent studies have indicated that this compound can promote anti-tumor immunity and reduce the growth of pancreatic tumors in preclinical models. biorxiv.org Another study in castration-resistant prostate cancer revealed that inhibiting eIF4G1 with this compound could attenuate tumor progression and immunosuppressive activity. patsnap.com This was linked to the regulation of c-Myc translation and CXCL8 secretion. patsnap.com
Further investigation into the mechanistic interplay between eIF4G1 inhibition and the immune system is a high-priority research area. Understanding how disrupting the eIF4F complex modulates the expression of immune checkpoint molecules, cytokines, and other immunomodulatory factors could open up new opportunities for combination therapies. For instance, combining eIF4G1 inhibitors with immune checkpoint blockers could potentially overcome resistance to immunotherapy in "cold" tumors that are poorly infiltrated by T cells. patsnap.com
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate the disruption of the eIF4F complex by SBI-0640756 in melanoma models?
- Methodological Answer : To confirm eIF4F complex disruption, researchers employ co-immunoprecipitation (co-IP) and Western blotting. For example, co-IP assays using anti-eIF4E or anti-eIF4G1 antibodies can demonstrate reduced interaction between eIF4G1 and eIF4E in this compound-treated cells compared to controls. Western blotting further quantifies the dissociation by measuring protein levels in complex fractions . Additionally, cellular viability assays (e.g., MTT or colony formation) in BRAF-resistant melanoma cell lines (e.g., NRAS-mutant models) validate functional inhibition of eIF4F-dependent proliferation .
Q. How is target specificity of this compound for eIF4G1 assessed in cellular assays?
- Methodological Answer : CRISPR/Cas9-mediated knockout or siRNA knockdown of eIF4G1 in melanoma cells can confirm specificity. Rescue experiments with ectopic eIF4G1 expression should restore eIF4F complex stability and cell proliferation, even in the presence of this compound. Comparative analyses with other eIF4F inhibitors (e.g., 4EGI-1 or Briciclib) also help distinguish target-specific effects .
Q. What standardized assays are recommended for evaluating this compound's efficacy in preclinical cancer models?
- Methodological Answer :
- In vitro : Dose-response curves (IC50 values) in BRAF-mutant (e.g., A375), NRAS-mutant (e.g., SK-MEL-2), and NF1-deficient melanoma cell lines.
- In vivo : Orthotopic or subcutaneous xenograft models (e.g., Nras/Ink4a mice) treated with this compound (1–1.5 mg/kg, intraperitoneal, every other day). Tumor volume measurements and survival analysis over 4–6 weeks are critical .
Advanced Research Questions
Q. What methodologies are recommended for analyzing conflicting data on off-target effects of this compound derivatives?
- Methodological Answer :
- Kinase Profiling : Screen derivatives against a panel of kinases (e.g., AKT, NF-κB pathway components) to identify off-target interactions.
- Transcriptomic Analysis : RNA sequencing (RNA-seq) of treated vs. untreated cells can reveal pathway-specific dysregulation (e.g., DNA damage response genes).
- Functional Rescue : Co-treatment with pathway-specific inhibitors (e.g., AKT inhibitors) isolates contributions of off-target effects to phenotypic outcomes .
Q. How should researchers design in vivo studies to evaluate this compound's efficacy in BRAFi-resistant melanomas while minimizing confounding variables?
- Methodological Answer :
- Model Selection : Use patient-derived xenografts (PDX) from BRAFi-resistant melanomas with confirmed NRAS or NF1 mutations.
- Dosing Strategy : Combine this compound (1.5 mg/kg) with BRAFi (e.g., vemurafenib) to assess synergy. Monitor plasma pharmacokinetics to ensure consistent drug exposure.
- Endpoint Analysis : Include tumor RNA-seq to validate eIF4F target engagement and immunohistochemistry for proliferation markers (Ki-67) .
Q. What experimental frameworks are suitable for investigating this compound's impact on tumor immune microenvironment dynamics?
- Methodological Answer :
- Flow Cytometry : Quantify tumor-infiltrating lymphocytes (CD8+ T cells, Tregs) in this compound-treated vs. control mice.
- Cytokine Profiling : Multiplex assays (e.g., Luminex) to measure IFN-γ, IL-6, and TGF-β levels in serum and tumor homogenates.
- Combination Studies : Pair this compound with immune checkpoint inhibitors (e.g., anti-PD-1) to assess adaptive immune activation .
Data Contradiction and Optimization
Q. How can researchers address discrepancies in this compound efficacy across different cancer types (e.g., melanoma vs. pancreatic ductal adenocarcinoma [PDAC])?
- Methodological Answer :
- Tissue-Specific Dosing : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For PDAC, higher doses (1.5 mg/kg) are required due to stromal barriers .
- Biomarker Analysis : Compare baseline eIF4G1 expression levels across cancer types via immunohistochemistry or RNA-seq. Tumors with high eIF4F activity (e.g., elevated c-Myc) may respond better .
Q. What strategies are effective for optimizing this compound derivatives to reduce toxicity while maintaining eIF4F inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the core scaffold of this compound to enhance binding to eIF4G1 while reducing interactions with off-target proteins (e.g., AKT).
- Toxicogenomics : Perform RNA-seq on liver and kidney tissues from treated mice to identify organ-specific stress pathways. Adjust dosing intervals to mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
